

Part 1: OGDA - Organelle Genome Database for Algae

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Compound of Interest				
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The Organelle Genome Database for Algae (**OGDA**) is a comprehensive and user-friendly platform designed to provide centralized access to algal organelle genomes.[1][2] It was developed to address the need for an integrated database for algal organelle DNA, which are valuable tools for studying gene and genome structure, organelle function, and evolution.[1][2]

History and Development

The **OGDA** was created to consolidate algal organelle genome data that was previously dispersed across various public databases.[3] The project was initiated by researchers at Yantai University and the Laboratory of Genetics and Breeding of Marine Organism (MOGBL) in China.[2] The first public release of **OGDA** was announced in 2020.[2] The database is continuously updated with new genome data from public repositories like NCBI, DDBJ, and EMBL-EBI, as well as from sequencing efforts at MOGBL.[1]

Data Presentation

The initial release of the **OGDA** database contained a significant collection of plastid and mitochondrial genomes from a wide array of algal phyla. The data is structured to be easily searchable and downloadable for academic use.[1]

Table 1: Summary of Data in the First Release of OGDA[1][3]



Genome Type	Number of Genomes	Number of Species	Number of Phyla
Plastid Genomes	1055	667	11
Mitochondrial Genomes	755	542	9

Experimental and Bioinformatic Protocols

OGDA is a secondary database, meaning it aggregates and curates data from primary research. The protocols, therefore, relate to data acquisition, curation, and analysis rather than wet-lab experimentation.

Data Acquisition and Curation Methodology:

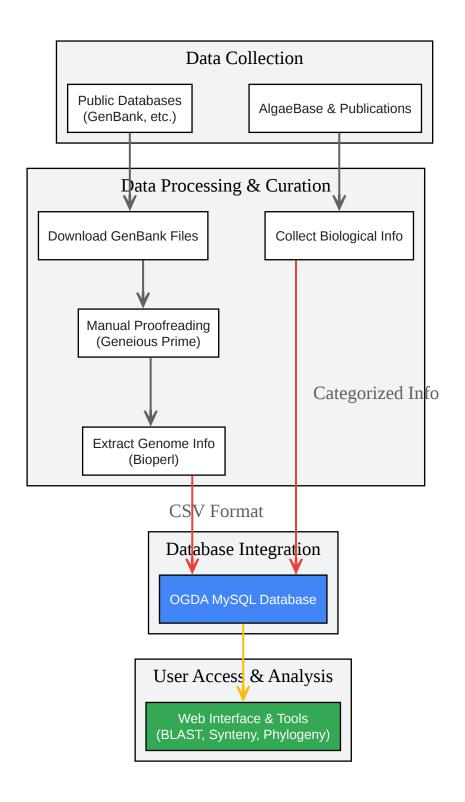
The process for populating the **OGDA** database involves several key steps:

- Data Collection: GenBank flat files containing plastid or mitochondrial genome sequences are downloaded from public databases.[1][4]
- Manual Proofreading: Each genome sequence and its annotation are manually proofread using software such as Geneious Prime to identify and correct any errors.[1][4]
- Information Extraction: The Bioperl package is utilized to extract fundamental genome information, including accession numbers, configuration, and submitter details.[4] This data is converted into a CSV format.
- Biological Information Integration: To enrich the genomic data, supplementary biological information is collected from reputable sources like AlgaeBase and other publications. This includes taxonomic data, geographical distribution, identification images, and sample collection details.[4]
- Database Storage: The curated genomic and biological data are categorized and stored in a MySQL relational database.[4] Data indexing is implemented to ensure efficient data retrieval.



Visualization of Data Processing Workflow

The following diagram illustrates the logical flow of data from collection to integration within the **OGDA** database.





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OGDA data acquisition and processing workflow.

Part 2: OrCGDB/OCDB - Oral Cancer Gene Database

The Oral Cancer Gene Database (OrCGDB or OCDB) is a specialized resource providing the biomedical community with comprehensive information on genes implicated in oral cancer.[5][6] It aims to centralize genetic data to aid in the diagnosis, prognosis, and treatment of this disease.[7]

History and Development

The development of a dedicated oral cancer gene database has evolved over several versions, reflecting the growing body of research in the post-genomic era. An early version, OrCGDB, was noted to contain information on a small number of genes.[7] A more comprehensive initiative was undertaken by the Advanced Centre for Treatment, Research and Education in Cancer (ACTREC) in India, which released its first version in 2007 and an expanded second version subsequently.[7][8]

Data Presentation

The database has seen significant growth in its data content, expanding from an initial small set to hundreds of curated genes. Each gene entry is linked to a wealth of information.

Table 2: Evolution of the Oral Cancer Gene Database Content



Database Version	Year	Number of Genes	Key Features
OrCGDB (early version)	Pre-2007	15	Basic gene information.[7]
OCDB Version I	2007	242	Expanded gene list with detailed information and PubMed links.[7][8]
OCDB Version II	Post-2007	374	Further expansion of gene entries, addition of an interaction network, and advanced search capabilities.[7][8][9]

For each gene, the database provides detailed annotations including:

- Aliases and gene symbol
- Function
- Chromosomal location
- Mutations and SNPs
- mRNA and protein information
- Involved pathways and interacting proteins
- Tissue expression data
- Clinical correlates[7]

Experimental and Curation Protocols

Similar to **OGDA**, the Oral Cancer Gene Database is a secondary database that relies on expert curation of published literature.



Data Curation Methodology:

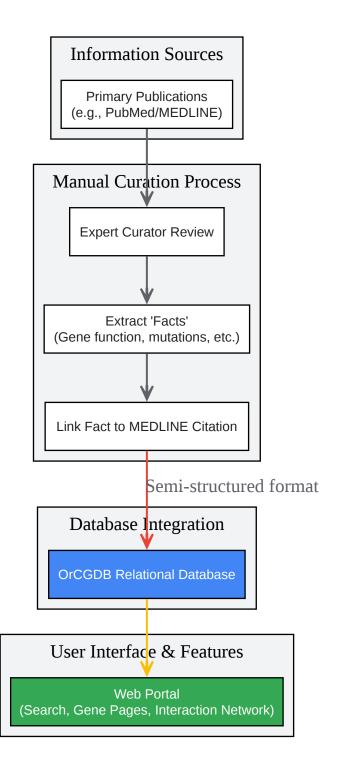
The information is manually curated by database curators who extract relevant findings from primary scientific publications. This process is described as follows:

- Literature Review: Curators systematically review primary publications for data on genes involved in oral cancer.
- Fact Extraction: Key information (referred to as 'facts') is extracted in a semi-structured format.[5][6][10] This includes data on oncogenic activation, mutations, biochemical properties of the gene product, and clinical significance.[5][10]
- Data Entry: The extracted facts are entered into the relational database through a web interface.
- Citation Linking: Crucially, every fact entered into the database is associated with a MEDLINE citation, ensuring traceability and allowing researchers to consult the primary source.[5][10]
- Interaction Network Construction: For Version II, a functional gene interaction network was built using tools like 'String 8.3' to visualize relationships between the 374 curated genes.[8]

Visualization of Curation Workflow and Biological Pathways

The following diagrams illustrate the data curation process for the OrCGDB/OCDB and a key signaling pathway frequently dysregulated in oral cancer.





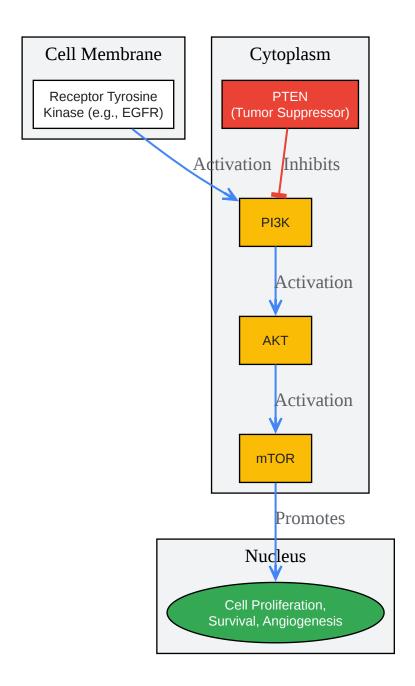
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OrCGDB data curation and integration workflow.

PI3K/AKT/mTOR Signaling Pathway in Oral Cancer



The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in oral cancer and is associated with therapeutic resistance.[11] Its components are key targets for drug development.



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Simplified PI3K/AKT/mTOR signaling pathway.



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